molecular formula C6H5ClN2O3 B3029376 2-Amino-6-chloro-4-nitrophenol CAS No. 6358-09-4

2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376
CAS No.: 6358-09-4
M. Wt: 188.57 g/mol
InChI Key: TWLMSPNQBKSXOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 2-amino-6-chlorophenol using nitric acid under controlled conditions . Another method includes the reaction of 2-chloro-4-nitrophenol with ammonia .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and amination processes. These processes are carried out in reactors designed to handle the exothermic nature of nitration reactions and the subsequent amination steps .

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-nitrophenol in biological systems is not fully understood. it is believed to interact with cellular components through its nitro and amino groups, potentially affecting enzymatic activities and cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications in dye synthesis. Its combination of amino, chloro, and nitro groups allows for versatile chemical modifications, making it valuable in various industrial and research applications .

Properties

IUPAC Name

2-amino-6-chloro-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWLMSPNQBKSXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62625-14-3 (mono-hydrochloride)
Record name 2-Amino-6-chloro-4-nitrophenol
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DSSTOX Substance ID

DTXSID9043855
Record name 2-Amino-6-chloro-4-nitrophenol
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Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE
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CAS No.

62625-14-3, 6358-09-4
Record name 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE
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Record name 2-Amino-6-chloro-4-nitrophenol
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Record name Phenol, 2-amino-6-chloro-4-nitro-
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Record name 2-Amino-6-chloro-4-nitrophenol
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Record name 2-amino-6-chloro-4-nitrophenol
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Record name 2-amino-6-chloro-4-nitrophenol monohydrochloride
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Record name 2-AMINO-6-CHLORO-4-NITROPHENOL
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Melting Point

Decomposes (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Amino-6-chloro-4-nitrophenol?

A1: this compound and its hydrochloride salt are primarily used as colorants in hair dye formulations. [, ] While the non-salt form exists, current reports suggest that only the hydrochloride salt is actively employed in commercial hair dye products. []

Q2: How is this compound absorbed by the human body?

A2: Studies indicate that this compound demonstrates poor absorption through the skin. [] Research utilizing both oxidative and non-oxidative hair dyes containing this compound revealed minimal skin absorption rates. Specifically, less than 0.25% absorption was observed with the non-oxidative dye and less than 0.2% with the oxidative dye. []

Q3: How is this compound detected and quantified in commercial products?

A4: Several analytical methods have been developed for the analysis of this compound in hair dye formulations. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed. [] Additionally, a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for quantifying this compound alongside other hair dyes in various commercial products. []

Q4: Beyond its use as a colorant, has this compound been explored for other applications?

A5: Interestingly, this compound has been investigated as a ligand in the synthesis of pentagonal bipyramidal dysprosium(III) complexes. [] These complexes exhibit interesting magnetic properties, with some displaying single-ion magnet behavior. [] This research highlights the potential for this compound to be utilized in the development of new materials for advanced applications.

Q5: Are there any known structural modifications of this compound that influence its properties?

A6: Research exploring derivatives of this compound for hair dye applications exists. [] While specific structural modifications are not detailed in the provided abstracts, this area of research suggests that altering the compound's structure can impact its properties, potentially affecting its color range, stability, or even safety profile.

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